REACTION_CXSMILES
|
C([O:3][C:4](=O)/[CH:5]=[CH:6]/[C:7]1[C:8]([NH:16][CH2:17][CH3:18])=[N:9][C:10]([S:14][CH3:15])=[N:11][C:12]=1[CH3:13])C.N12CCCN=C1CCCCC2>CCN(C(C)C)C(C)C>[CH2:17]([N:16]1[C:8]2[N:9]=[C:10]([S:14][CH3:15])[N:11]=[C:12]([CH3:13])[C:7]=2[CH:6]=[CH:5][C:4]1=[O:3])[CH3:18]
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(\C=C\C=1C(=NC(=NC1C)SC)NCC)=O
|
Name
|
|
Quantity
|
18.21 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCN(C(C)C)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
reacted for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C=CC2=C1N=C(N=C2C)SC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.77 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |